
(R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate is an organic compound consisting of a tert-butyl group attached to a 3-methyl pyrrolidine-1,3-dicarboxylate moiety. It is a colorless, water-soluble solid with a melting point of -78°C and a boiling point of 130°C. The compound is of particular interest due to its potential applications in a variety of fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Antithrombin Activity
- A study by Ayan et al. (2013) focused on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, including compounds similar to (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate, for potential antithrombin activity. They achieved high enantiomeric excess (>90%) using a FAM-catalytic methodology, suggesting potential applications in developing thrombin inhibitors (Ayan et al., 2013).
Synthesis of Nociceptin Antagonists
- Jona et al. (2009) reported an efficient synthesis method for 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate derivatives. This synthesis is useful for creating nociceptin antagonists, indicating its role in pain management and neurological research (Jona et al., 2009).
Nitrile Anion Cyclization to Pyrrolidines
- Chung et al. (2005) described a nitrile anion cyclization strategy to create N-tert-butyl disubstituted pyrrolidines. This method yielded chiral pyrrolidine with high yield and enantiomeric excess, highlighting its potential in synthesizing complex molecular structures (Chung et al., 2005).
Water Oxidation Catalysis
- Zong and Thummel (2005) explored the use of pyrrolidine derivatives in catalyzing water oxidation. This study implies the potential of such compounds in catalytic processes, particularly in energy conversion and environmental applications (Zong & Thummel, 2005).
Intramolecular Cycloaddition
- Konda et al. (1999) investigated the synthesis of (pyrrolidin-2-ylidene)glycinate using intramolecular 1,3-dipolar cycloaddition, which is a key reaction in organic synthesis. This study contributes to the broader understanding of cyclization reactions in organic chemistry (Konda et al., 1999).
Synthesis of the Geissman–Waiss Lactone
- Barco et al. (2007) reported a synthesis route for Geissman–Waiss lactone starting from compounds related to this compound. This lactone is a precursor for necine bases, indicating the importance of this compound in alkaloid synthesis (Barco et al., 2007).
Neuraminidase Inhibitors
- Wang et al. (2001) discussed the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores. The study underscores the potential of pyrrolidine derivatives in developing antiviral medications (Wang et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFYAVKYUQMRE-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363864 |
Source


|
| Record name | 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441717-40-4 |
Source


|
| Record name | 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

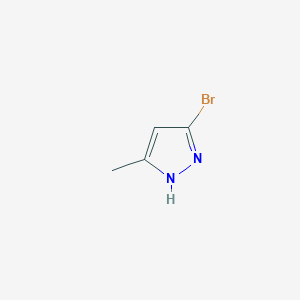

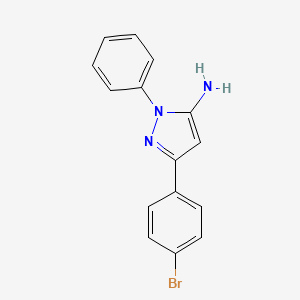

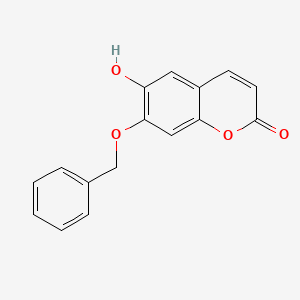


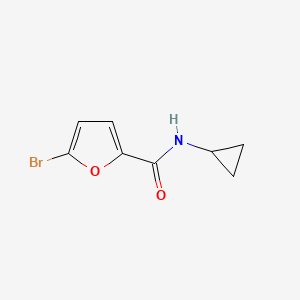
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

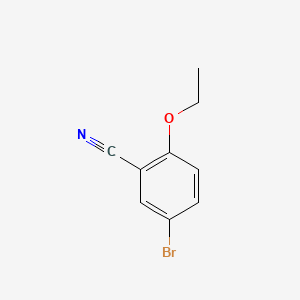
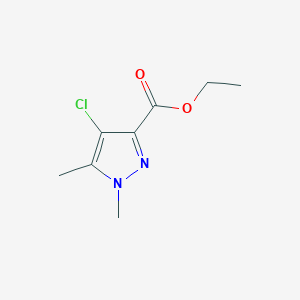
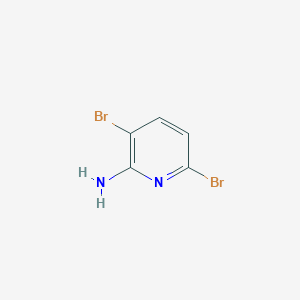
![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)